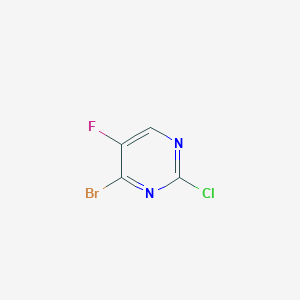

4-Bromo-2-chloro-5-fluoropyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of biological processes; for instance, the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the building blocks of nucleic acids. rsc.org This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues, leading to the development of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, and antibacterial properties. rsc.orgsmolecule.comnih.gov The pyrimidine scaffold's ability to be readily functionalized at various positions makes it a versatile platform for the synthesis of complex molecular architectures. rsc.org

Significance of Multifunctional Halogenated Pyrimidine Derivatives in Advanced Chemical Research

The introduction of halogen atoms to the pyrimidine ring significantly modulates its electronic properties and reactivity, making halogenated pyrimidines highly valuable intermediates in organic synthesis. fluorochem.co.uk These compounds are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. fluorochem.co.uk When multiple, different halogens are present, as in the case of multifunctional halogenated pyrimidines, the potential for selective functionalization arises. This differential reactivity of carbon-halogen bonds allows for a programmed, stepwise introduction of various substituents, enabling the construction of highly complex and diverse molecular libraries from a single, versatile starting material. fluorochem.co.uk This strategic approach is of immense value in drug discovery and the development of advanced materials. smolecule.com

Positioning of 4-Bromo-2-chloro-5-fluoropyrimidine as a Research Focus

This compound is a prime example of a multifunctional halogenated pyrimidine that has garnered attention as a key building block in advanced chemical research. Its unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on the pyrimidine core provides a platform for highly selective chemical transformations. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a programmed sequence of reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This enables the precise and controlled introduction of various functional groups, making it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the realm of medicinal chemistry. smolecule.com

Chemical and Physical Properties

The distinct properties of this compound are a direct result of its unique molecular structure. The presence and positioning of the three different halogen atoms on the pyrimidine ring influence its reactivity and physical characteristics.

| Property | Value |

| CAS Number | 1441422-22-5 |

| Molecular Formula | C₄HBrClFN₂ |

| Molecular Weight | 211.42 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=NC(=N1)F)Br)Cl |

| InChI Key | YPZWYHNOTNPZEQ-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

This data is compiled from chemical supplier information. fluorochem.co.ukechemi.comsigmaaldrich.com

Research Findings on Reactivity and Synthesis

While dedicated research articles focusing solely on this compound are limited, its reactivity can be inferred from studies on similarly substituted pyrimidines. The primary modes of reaction for this class of compounds are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The different halogen substituents exhibit distinct reactivity profiles. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is generally the most reactive site. smolecule.com This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrimidine ring.

Conversely, the carbon-chlorine and carbon-fluorine bonds are more susceptible to nucleophilic aromatic substitution. The highly electronegative fluorine atom significantly activates the pyrimidine ring towards nucleophilic attack. In many instances, the chlorine atom at the 2-position can be selectively displaced by nucleophiles such as amines or alcohols. The relative reactivity of the C-Cl and C-F bonds can often be controlled by carefully selecting the reaction conditions, such as the nature of the nucleophile, solvent, and temperature. rsc.org

The synthesis of this compound itself is not extensively detailed in publicly available literature. However, the synthesis of related compounds, such as 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, an intermediate in the preparation of the antifungal agent voriconazole, provides insights into potential synthetic routes. google.comgoogleapis.comchembk.com These syntheses often start from more readily available pyrimidine precursors and involve a series of halogenation and functional group interconversion steps. psu.edu

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZWYHNOTNPZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chloro 5 Fluoropyrimidine

Design and Development of Synthetic Routes to 4-Bromo-2-chloro-5-fluoropyrimidine

The synthesis of polysubstituted pyrimidines like this compound requires careful planning and execution. The reactivity of the pyrimidine (B1678525) ring, which is an electron-deficient aromatic system, is significantly influenced by the nature and position of its substituents. researchgate.net

Retrosynthetic Analysis and Precursor Selection for Pyrimidine Core Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the analysis begins by disconnecting the carbon-halogen bonds to identify simpler, more readily available precursors. A common strategy involves the construction of a pyrimidine ring followed by sequential halogenation.

The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, is a fundamental approach to constructing the pyrimidine core. mdpi.comresearchgate.net Variations of this method, such as using β-keto esters or α,β-unsaturated ketones, have expanded the scope of accessible pyrimidine derivatives. mdpi.com

Strategic Introduction of Halogen Substituents (Bromination, Chlorination, Fluorination)

The introduction of three different halogens onto the pyrimidine ring necessitates a strategic approach, considering the directing effects of the existing substituents and the reactivity of the halogenating agents.

Fluorination: The introduction of fluorine can be challenging. One approach involves starting with a pre-fluorinated building block, such as ethyl 2-fluoroacetate, to construct the fluorinated pyrimidine ring. google.com Another method is the direct fluorination of a pyrimidine derivative using specialized reagents, though this can be less selective. smolecule.com The Finkelstein reaction, a halogen exchange method, can also be employed to introduce fluorine. nih.gov

Chlorination: The chlorine atom at the 2-position can be introduced by treating a corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The reactivity of the chloro substituent is crucial for subsequent reactions. oregonstate.edu

Bromination: Bromination at the 5-position is a common transformation. Various brominating agents, such as N-bromosuccinimide (NBS), bromine in different solvents (water, DMF, CCl₄), or sodium monobromoisocyanurate (SMBI), can be employed. researchgate.netmdpi.com The choice of reagent and reaction conditions can be optimized to achieve high yields. mdpi.com For instance, bromination of pyrimidine nucleosides has been achieved with high efficiency using NBS in ionic liquids. elsevierpure.comthieme-connect.com

A potential synthetic sequence could involve:

Synthesis of a 5-fluoropyrimidine (B1206419) core.

Introduction of hydroxyl groups at the 2 and 4 positions.

Conversion of the hydroxyl groups to chloro groups using a chlorinating agent.

Selective bromination at the 4-position.

Selective replacement of the 4-chloro group with a bromo group, or vice-versa, can also be a viable strategy depending on the reactivity of the intermediates.

Comparison of Stepwise Synthesis and Convergent Approaches

The synthesis of this compound can be approached through either a stepwise (linear) or a convergent strategy.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Stepwise (Linear) | Sequential modification of a starting molecule. wikipedia.orgscholarsresearchlibrary.com | Conceptually simple to plan. | Overall yield can be low for long sequences. wikipedia.orgscholarsresearchlibrary.com |

| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.orgscholarsresearchlibrary.com | Higher overall yields, easier purification of intermediates. wikipedia.orgscholarsresearchlibrary.com | Requires more complex planning and fragment synthesis. |

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques and methodologies to improve the efficiency, selectivity, and sustainability of chemical processes.

Catalytic Systems in Halogenated Pyrimidine Synthesis (e.g., Palladium, Copper, Lewis Acids)

Catalysis plays a pivotal role in the synthesis of halogenated pyrimidines.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form carbon-carbon bonds by reacting halogenated pyrimidines with boronic acids. researchgate.net While not directly used for halogenation, these methods are crucial for the further functionalization of this compound.

Copper Catalysis: Copper catalysts have been employed in various pyrimidine syntheses. For instance, a copper-catalyzed cyclization of ketones with nitriles provides a route to functionalized pyrimidines. mdpi.com Copper(I) chloride has been used in the synthesis of brominated imidazole (B134444) building blocks, a methodology that could potentially be adapted for pyrimidine systems. researchgate.net

Lewis Acids: Lewis acids can promote various reactions in pyrimidine synthesis, such as [3+3] annulation reactions to form the pyrimidine ring. mdpi.com Bismuth triflate has been highlighted as an effective catalyst for certain one-pot pyrimidine syntheses. researchgate.net

Optimization of Reaction Parameters (Temperature, Pressure, Solvent Systems)

The optimization of reaction parameters is critical for maximizing yield and purity while ensuring safety and scalability.

Temperature: The reaction temperature can significantly influence the rate and selectivity of halogenation reactions. Some reactions are performed at low temperatures (e.g., 0°C) to control exothermicity and prevent side reactions, while others require heating to proceed at a reasonable rate. google.com

Pressure: While many syntheses are conducted at atmospheric pressure, certain reactions, particularly those involving gases, may require elevated pressure to increase reactant concentration and reaction rate.

Solvent Systems: The choice of solvent is crucial as it can affect reactant solubility, reaction rate, and product isolation. A variety of solvents are used in pyrimidine synthesis, including aprotic solvents like tetrahydrofuran (B95107) (THF), toluene, and dichloromethane, as well as protic solvents and even water in some environmentally friendly procedures. nih.govgoogleapis.com The use of ionic liquids as a reaction medium has been shown to be a highly efficient and benign methodology for the C-5 halogenation of pyrimidine nucleosides. elsevierpure.comthieme-connect.com

| Parameter | Influence on Synthesis | Examples |

| Temperature | Affects reaction rate and selectivity. | Low temperatures for controlled reactions, heating for faster conversions. google.com |

| Pressure | Can increase reaction rates for gaseous reactants. | Generally atmospheric pressure, but can be varied for specific reactions. |

| Solvent | Impacts solubility, reactivity, and work-up. | Aprotic (THF, toluene), protic, ionic liquids, water. elsevierpure.comthieme-connect.comnih.govgoogleapis.com |

Exploration of One-Pot and Cascade Reactions

While specific literature detailing a one-pot synthesis exclusively for this compound is nascent, methodologies for structurally similar brominated pyrimidines provide a foundational framework. A notable one-pot method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-bromopyrimidines. clockss.org This approach, which involves the simple stirring of reactants under specific temperature conditions, offers a less time-consuming alternative to traditional multi-step syntheses. clockss.org

Furthermore, patent literature demonstrates the industrial viability of one-pot procedures for related halogenated aromatics. For instance, a continuous one-pot synthesis for 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) has been developed. google.com This process begins with the reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to form the acyl chloride, which then undergoes a Friedel-Crafts acylation and a subsequent borohydride (B1222165) reduction in the same reaction vessel. google.com Such integrated processes highlight a clear trend towards process intensification in the synthesis of halogenated heterocyclic compounds.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of pyrimidine derivatives is increasingly influenced by the principles of green chemistry, which advocate for the reduction of hazardous substances, minimization of waste, and improvement of energy efficiency. rasayanjournal.co.inresearchgate.net These principles are actively being applied to the synthetic pathways for this compound and its precursors.

Atom Economy and Efficiency in Synthetic Pathways

A primary goal in modern synthetic chemistry is to maximize the incorporation of all reactant atoms into the final product. Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are used to quantify the environmental performance of a chemical process. whiterose.ac.uk

Development of Environmentally Benign Reaction Media and Catalysts

The choice of solvents and catalysts is critical in developing greener synthetic routes. Research has focused on replacing traditional volatile organic compounds (VOCs) and hazardous catalysts with more sustainable alternatives.

Environmentally Benign Reaction Media:

Water: Recognized as a safe and environmentally friendly solvent, water has been successfully used for key reactions in related syntheses. For example, the electrophilic fluorination of 1,3-dicarbonyl compounds, a fundamental transformation, can be performed efficiently in an aqueous medium using reagents like Selectfluor™. researchgate.net

Ionic Liquids: These "green solvents" are gaining attention in pyrimidine synthesis due to their low volatility, thermal stability, and potential for recyclability. rasayanjournal.co.inresearchgate.net

Solvent-Free Conditions: A significant advancement is the development of solvent-free or low-solvent chlorination protocols. The conversion of hydroxypyrimidines to their chloro-derivatives using equimolar or even substoichiometric amounts of phosphorus oxychloride (POCl₃) can be achieved by heating in a sealed reactor. researchgate.net This method is suitable for large-scale production, simplifies the work-up process to simple filtration or distillation, and drastically reduces solvent waste. researchgate.net

Environmentally Benign Catalysts:

Recyclable Catalysts: The use of silica (B1680970) gel-loaded aluminum trichloride (B1173362) as a replacement for conventional Lewis acid catalysts in Friedel-Crafts reactions is a notable improvement. This heterogeneous catalyst minimizes the generation of acidic aqueous waste that is difficult to treat and can be conveniently recovered and recycled. google.com

Greener Reagents: The traditional use of bromine in acetic acid for bromination steps is being replaced by greener systems. A combination of hydrogen peroxide and hydrobromic acid serves as an effective and less hazardous alternative, reducing the use of volatile and corrosive reagents. google.com

The table below summarizes some of the green approaches being explored in pyrimidine synthesis.

| Green Approach | Reagent/Solvent/Catalyst | Advantages |

| Solvent Replacement | Water, Ionic Liquids | Reduced toxicity, improved safety, potential for recycling. rasayanjournal.co.inresearchgate.netresearchgate.net |

| Solvent-Free Reaction | POCl₃ (equimolar) | Eliminates solvent waste, simplified work-up, suitable for large scale. researchgate.net |

| Catalyst Replacement | Silica gel-loaded AlCl₃ | Recyclable, reduces difficult-to-treat aqueous waste. google.com |

| Reagent Substitution | H₂O₂ / HBr (for bromination) | Less hazardous and volatile than Br₂/acetic acid. google.com |

Waste Minimization and Process Intensification Studies

A concerted effort is underway to minimize waste and intensify the processes involved in the synthesis of this compound.

Waste Minimization: The strategies for waste reduction are closely linked to the use of greener media and catalysts. The adoption of solvent-free chlorination using minimal amounts of POCl₃ is a prime example, as it significantly cuts down on both solvent and reagent waste. researchgate.net Similarly, replacing traditional stoichiometric reagents with catalytic systems, such as recyclable solid-supported catalysts, prevents the formation of large volumes of byproducts and waste streams, particularly phosphorus-containing wastewater. google.compatsnap.com

Process Intensification: Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes.

Optimized Reaction Conditions: The use of sealed reactors for high-temperature, solvent-free reactions represents a move towards more intensified and controlled manufacturing processes, allowing for higher throughput and simplified product isolation. researchgate.net

The table below outlines research findings related to process intensification.

| Intensification Strategy | Key Findings | Research Focus |

| One-Pot Reaction | Synthesis of bromopyrimidines via cyclization in a single step. clockss.org | Eliminating intermediate isolation, reducing solvent and time. |

| Process Shortening | Reduction from a 6-step to a 4-step synthesis for a related intermediate. acs.org | Improving overall yield and resource efficiency. |

| Solvent-Free Protocol | High-temperature chlorination in a sealed reactor for multigram batches. researchgate.net | Increasing throughput and simplifying work-up procedures. |

Reactivity and Mechanistic Studies of 4 Bromo 2 Chloro 5 Fluoropyrimidine

Investigations into Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor heterocyclic systems. In 4-bromo-2-chloro-5-fluoropyrimidine, the carbon atoms at positions 2 and 4 are significantly activated towards nucleophilic attack due to their proximity to the ring nitrogen atoms. This activation facilitates the displacement of the attached halogen by a nucleophile through a stepwise addition-elimination mechanism, typically involving a stabilized Meisenheimer complex intermediate. researchgate.net

The regioselectivity of SNAr reactions on polyhalogenated pyrimidines is dictated by the relative electrophilicity of the carbon atoms bearing the halogen substituents. For pyrimidine (B1678525) systems, the general order of reactivity for nucleophilic substitution is C-4 > C-2 > C-5. escholarship.org The C-4 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack.

In the case of this compound, nucleophiles will preferentially attack the C-4 position to displace the bromide ion. This high regioselectivity is observed for a wide range of nucleophiles, including amines, alkoxides, and thiols. While both the C-4 and C-2 positions are activated, the C-4 position is electronically favored. Studies on analogous 2,4-dihalopyrimidine systems consistently show substitution occurring at the C-4 position. nih.govwuxiapptec.com For instance, reactions of 2,4-dichloropyrimidines with amines or alkoxides selectively yield the 4-substituted product. Chemoselectivity can sometimes be influenced by the nature of the nucleophile; however, for this particular substrate, the electronic preference for the C-4 position is the dominant factor.

| Nucleophile Type | Example | Primary Reaction Site | Rationale |

|---|---|---|---|

| O-Nucleophiles | Sodium Methoxide (NaOMe) | C-4 | Attack at the most electrophilic carbon (C-4). wuxiapptec.com |

| N-Nucleophiles | Ammonia (NH₃), Primary/Secondary Amines | C-4 | Preferential attack at the C-4 position is electronically favored. researchgate.netmit.edu |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | C-4 | High reactivity at the most electron-deficient C-4 position. nih.gov |

Two primary factors govern the SNAr pathway: the electronic activation conferred by the halogen's position on the ring and the intrinsic leaving group ability of the halogen itself.

Positional Activation: As established, the pyrimidine nitrogens strongly activate the C-2 and C-4 positions towards nucleophilic attack. Computational studies, such as Lowest Unoccupied Molecular Orbital (LUMO) analysis on related molecules like 2,4-dichloro-5-fluoropyrimidine, show a significant LUMO lobe on the C-4 carbon, indicating it as the primary site for nucleophilic attack. wuxiapptec.comwuxiapptec.com The C-5 position is significantly less activated.

Leaving Group Ability: The typical order of leaving group ability for halogens in SNAr reactions is I > Br > Cl > F. The C-X bond strength increases from iodine to fluorine, making fluoride (B91410) the poorest leaving group.

In this compound, the most reactive site for SNAr is the C-4 position. This is because both positional activation (C-4 being the most electrophilic) and leaving group ability (bromine being a better leaving group than chlorine) favor the displacement of the bromide ion. The C-2 position is the second most likely site for substitution, but this would require more forcing conditions after the C-4 position has reacted. The C-5 fluoro substituent is the least reactive and generally remains intact during SNAr reactions.

| Position | Halogen | Electronic Activation | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C-4 | Bromo | Highest | High (Better than Cl) | Most Reactive |

| C-2 | Chloro | High | Moderate (Poorer than Br) | Moderately Reactive |

| C-5 | Fluoro | Low | Low | Least Reactive |

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. The relative stability of the possible isomeric intermediates often dictates the final product distribution in thermodynamically controlled reactions. researchgate.net

For this compound, nucleophilic attack at C-4 generates a Meisenheimer intermediate where the negative charge is stabilized by both adjacent nitrogen atoms. Attack at C-2 also leads to a stabilized intermediate, but computational studies on similar systems suggest that the intermediate formed from C-4 attack is thermodynamically more stable. wuxiapptec.com

From a kinetic standpoint, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The activation energy for this step is lower for the more electrophilic C-4 position. Quantum mechanical calculations performed on analogous dichloropyrimidines have shown that the activation energy required for nucleophilic attack at C-4 is significantly lower than that for attack at C-2, making the C-4 substitution the kinetically favored pathway. wuxiapptec.com In some cases, particularly with good leaving groups like bromide, the reaction may approach a concerted mechanism where the intermediate is not a distinct, stable species but rather a transition state. researchgate.net Regardless of the precise mechanism, the energetic preference is strongly for substitution at the C-4 position.

Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the differential reactivity of its C-Br and C-Cl bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is highly effective for creating C-C bonds. The selectivity of this reaction on polyhalogenated substrates is determined by the relative ease of the initial oxidative addition step of the C-X bond to the palladium(0) catalyst. The reactivity order for this step is overwhelmingly I > Br > OTf >> Cl. researchgate.net

This reactivity difference allows for exceptional site-selectivity with this compound. The C-4 bromine will readily undergo oxidative addition with the palladium catalyst under standard Suzuki-Miyaura conditions, while the C-2 chlorine remains untouched. smolecule.comossila.com This enables the selective introduction of an aryl or vinyl group at the C-4 position. Subsequent coupling at the C-2 position is possible but requires a different catalyst system and more vigorous reaction conditions, allowing for a stepwise, divergent synthesis of complex pyrimidines.

| Reactants | Catalyst/Base | Product | Selective Site |

|---|---|---|---|

| This compound + Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-2-chloro-5-fluoropyrimidine | C-4 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While many N-nucleophiles can react with this compound via an SNAr mechanism as described in section 3.1.1, less nucleophilic amines (like anilines) or sterically hindered amines often require catalysis. mit.edu

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination is dictated by the oxidative addition step, making the C-4 bromine the exclusive site of reaction under typical catalytic conditions. researchgate.net This provides a complementary method to SNAr for introducing a diverse range of amino groups at the C-4 position. Other palladium-catalyzed C-O and C-S coupling reactions (e.g., Buchwald-Hartwig etherification and thiolation) also proceed with high selectivity at the C-4 position, further highlighting the synthetic utility of this compound. In some instances, depending on the nucleophile's strength, a competition between the non-catalyzed SNAr pathway and the palladium-catalyzed pathway can be observed. mit.edu

| Amine Type | Typical Reaction | Selective Site | Reference |

|---|---|---|---|

| Alkylamines (e.g., dialkylamines) | Non-catalyzed SNAr | C-4 | mit.edu |

| Arylamines (e.g., anilines) | Pd-catalyzed Buchwald-Hartwig | C-4 | mit.edu |

Heck, Sonogashira, and Stille Coupling Reactions

The presence of halogen substituents on the pyrimidine ring of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Stille reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific studies on the Heck reaction with this compound are not extensively detailed in the provided results, the general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. illinois.edu

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) species. libretexts.org Concurrently, the copper cycle involves the formation of a copper(I) acetylide species. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the coupled product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org Studies on related bromo-fluoro-cyanopyridines have demonstrated successful Sonogashira couplings with a variety of terminal alkynes. soton.ac.uk

The Stille coupling reaction facilitates the coupling of an organostannane with an organic halide. Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the final product. wuxiapptec.com

The regioselectivity of these coupling reactions is a critical aspect. In dihalogenated pyrimidines, the reactivity of the halogen atoms often dictates the site of coupling. For instance, in compounds with both bromo and chloro substituents, the carbon-bromine bond is generally more reactive towards oxidative addition than the carbon-chlorine bond, allowing for selective functionalization at the bromo-substituted position. wikipedia.org This differential reactivity is crucial for the sequential functionalization of the pyrimidine ring.

Mechanistic Investigations of Catalytic Cycles and Ligand Effects

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the nature of the ligands coordinated to the palladium center. Mechanistic studies have revealed that ligands play a crucial role in several key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.org

Catalytic Cycles: The generally accepted catalytic cycle for these cross-coupling reactions begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by the oxidative addition of the organic halide (e.g., this compound) to the Pd(0) complex. illinois.edunih.gov The subsequent step is transmetalation, where the organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, or copper acetylide in Sonogashira) transfers its organic group to the palladium(II) center. nih.govnih.gov The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to form the C-C bond and regenerate the Pd(0) catalyst. acs.orgnih.gov

Ligand Effects: The steric and electronic properties of the phosphine (B1218219) ligands used in these reactions have a significant impact on the catalytic activity. illinois.edulehigh.edu Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(tBu)₃), are known to promote the formation of monoligated palladium(0) species (L₁Pd(0)), which are highly active catalytic intermediates. acs.orgnih.gov Computational and kinetic studies suggest that all three steps of the catalytic cycle can proceed through these monoligated palladium intermediates. acs.org

The size of the ligand influences the coordination number of the palladium complex undergoing oxidative addition. illinois.edu For instance, kinetic studies have shown that the number of phosphine ligands coordinated to the palladium complex during the irreversible step of oxidative addition can depend more on the nature of the halide than on the steric properties of the ligand itself. illinois.edu

Furthermore, ligands can affect the rate of transmetalation and reductive elimination. In some cases, the addition of halide ions can accelerate the reaction by forming anionic palladium complexes that are more reactive. illinois.edu The choice of ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrate. nih.gov For example, bulky ligands can sometimes lead to overfunctionalization in dihalogenated substrates by promoting a second oxidative addition before the mono-functionalized product dissociates from the palladium center. nih.gov

| Reaction | Key Mechanistic Steps | Common Ligands | General Ligand Effects |

|---|---|---|---|

| Heck Coupling | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) | Influence reaction rate and selectivity. |

| Sonogashira Coupling | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Phosphine ligands (e.g., PPh₃), often with a Cu(I) co-catalyst | Stabilize the Pd catalyst and facilitate the catalytic cycle. |

| Stille Coupling | Oxidative Addition, Transmetalation (from organostannane), Reductive Elimination | Phosphine ligands (e.g., PPh₃, AsPh₃) | Affect the rate of transmetalation and overall catalytic efficiency. |

Other Electrophilic and Radical Transformations of the Pyrimidine Ring

Beyond palladium-catalyzed cross-coupling reactions, the pyrimidine ring of this compound is susceptible to other transformations, including electrophilic and radical reactions. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents makes the pyrimidine ring generally electron-deficient.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, functionalization can be achieved through other means. For instance, the synthesis of various substituted pyrimidines can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms are displaced by nucleophiles. mdpi.comcore.ac.uk

Radical Transformations: Radical substitution reactions offer an alternative pathway for the functionalization of pyrimidine rings. uhmreactiondynamics.org For example, the functionalization of pyrimidine to form uracil (B121893) can occur through a series of radical substitution steps involving the addition of hydroxyl radicals followed by hydrogen elimination. uhmreactiondynamics.org Computational studies have shown that these radical substitution reactions can have moderate energy barriers. uhmreactiondynamics.org Another example involves the reaction of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine with zinc and bromine, which is a key step in the synthesis of the antifungal agent voriconazole, suggesting the involvement of radical or organometallic intermediates. google.comgoogleapis.com

Detailed Mechanistic Elucidation of Key Reactions

A deeper understanding of the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. This involves the identification of reaction intermediates and the analysis of transition states and energy profiles.

Identification of Reaction Intermediates

The identification of transient intermediates in catalytic cycles is often challenging but essential for a complete mechanistic picture. Techniques like mass spectrometry (MS), particularly electrospray ionization (ESI-MS), have proven valuable in detecting and characterizing catalytic species. uvic.ca

In palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0) active species, the oxidative addition product (an arylpalladium(II) halide complex), the transmetalation intermediate, and the diorganopalladium(II) complex prior to reductive elimination. illinois.edunih.gov For instance, in the Stille reaction, a palladium sulfinate intermediate has been proposed. nih.gov In some cases, anionic palladium complexes, formed by the addition of halide ions, have been identified as highly reactive intermediates. illinois.edu

For nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key step. wuxiapptec.com The stability of this intermediate influences the reaction rate and regioselectivity.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by calculating the structures and energies of transition states and intermediates. wuxiapptec.comacs.orgacs.org

Transition State Analysis: The geometry of the transition state provides insights into the reaction pathway. For SNAr reactions, the transition state involves the approach of the nucleophile to the carbon atom bearing the leaving group. wuxiapptec.com Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to characterize the transition states in enzymatic reactions involving pyrimidine derivatives. smolecule.com For palladium-catalyzed reactions, computational studies have helped to understand the transition states for oxidative addition, transmetalation, and reductive elimination. acs.org

Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. wuxiapptec.comacs.org The height of the energy barrier (activation energy) determines the reaction rate. For example, in the SNAr reaction of 2-MeSO₂-4-chloropyrimidine, calculations showed a lower energy barrier for substitution at the C-2 position compared to the C-4 position, explaining the observed regioselectivity. wuxiapptec.com Similarly, for the reaction of a phenoxide ion with perfluoropyrimidine, the transition state energy was found to be the determining factor for the site of substitution. mdpi.com These energy profiles can also help to identify the rate-determining step of a reaction. acs.org

| Technique | Information Gained | Example Application |

|---|---|---|

| Mass Spectrometry (ESI-MS) | Identification of transient catalytic intermediates. uvic.ca | Detecting Pd intermediates in cross-coupling reactions. uvic.ca |

| Density Functional Theory (DFT) | Calculation of transition state structures and energy profiles. wuxiapptec.comacs.org | Explaining regioselectivity in SNAr reactions. wuxiapptec.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Characterization of transition states in enzymatic reactions. smolecule.com | Studying the deamination of pyrimidine derivatives. smolecule.com |

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Chloro 5 Fluoropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. For 4-bromo-2-chloro-5-fluoropyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton, carbon, and fluorine signals.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to be simple, exhibiting a single signal for the proton at the C6 position (H-6). The chemical shift of this proton is influenced by the adjacent electronegative nitrogen atom and the halogens on the pyrimidine (B1678525) ring. It is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The multiplicity of this signal will be a doublet of doublets due to coupling with the neighboring fluorine atom (³JHF) and the more distant nitrogen atom.

The ¹³C NMR spectrum provides more detailed structural information by revealing the chemical environment of each carbon atom in the molecule. The carbon atoms in the pyrimidine ring are expected to resonate at distinct chemical shifts due to the varied electronic effects of the substituents (bromo, chloro, and fluoro groups). The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other carbon signals will be influenced by two- and three-bond couplings to fluorine. The expected chemical shift ranges and multiplicities are crucial for unambiguous assignment. dur.ac.ukresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

| H-6 | 8.5 - 8.9 | - | d | ³JHF |

| C-2 | - | 150 - 155 | d | ²JCF |

| C-4 | - | 140 - 145 | d | ²JCF |

| C-5 | - | 145 - 150 | d | ¹JCF |

| C-6 | - | 138 - 142 | d | ²JCF |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this fluorine signal provides valuable information about the electronic nature of the pyrimidine ring. The signal will appear as a doublet due to coupling with the H-6 proton (³JFH). The magnitude of this coupling constant is characteristic of the through-bond interaction between these nuclei. Analysis of the ¹⁹F NMR spectrum is a direct method to confirm the presence and electronic environment of the fluorine substituent. nih.gov

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all signals, especially in more complex derivatives of this compound. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the H-6 proton and any other protons within a few bonds, which in the parent molecule is not applicable but would be crucial for substituted derivatives. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, it would definitively link the H-6 signal in the ¹H spectrum to the C-6 signal in the ¹³C spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For the title compound, HMBC would show correlations from H-6 to C-4 and C-5, and potentially to C-2, providing critical connectivity information to assemble the pyrimidine ring structure. sdsu.eduyoutube.combeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons. While of limited use for the parent molecule with a single proton, it would be vital for determining the spatial arrangement of substituents in more complex derivatives.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural characterization of this compound and its derivatives. nih.govbeilstein-journals.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy. measurlabs.comnih.govintertek.com For this compound (C₄HBrClFN₂), HRMS would provide an exact mass measurement, allowing for the confirmation of its elemental composition. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the identity of the compound.

Interactive Data Table: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Major Isotopes | Expected Isotopic Pattern |

| C₄HBrClFN₂ | 209.9023 | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N | Complex pattern due to Br and Cl isotopes |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique used to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This provides valuable insights into the structure and bonding of the molecule. The fragmentation of halogenated pyrimidines is influenced by the nature and position of the halogen substituents. acs.orgnih.govacs.org

For this compound, the fragmentation pathways upon ionization are expected to involve the loss of halogen atoms and the cleavage of the pyrimidine ring. Common fragmentation patterns for pyrimidines include the loss of HCN or related fragments. acs.orgresearchgate.net The relative ease of cleavage of the C-Br, C-Cl, and C-F bonds will dictate the initial fragmentation steps. Typically, the C-Br bond is the weakest, suggesting that the loss of a bromine radical would be a primary fragmentation event. Subsequent fragmentations could involve the loss of a chlorine radical, a fluorine radical, or the neutral loss of cyanogen (B1215507) chloride (CNCl) or cyanogen bromide (CNBr). The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule's structure. libretexts.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and skeletal structure of a molecule. rsc.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, IR and Raman spectra would be dominated by vibrations associated with the pyrimidine ring and the carbon-halogen bonds. The pyrimidine ring itself has several characteristic stretching and bending modes. Based on studies of similar substituted pyrimidines, the ring stretching vibrations are expected in the 1600-1300 cm⁻¹ region. ysu.am The positions of these bands are sensitive to the nature and position of the substituents.

The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom. The C-F stretch is typically the highest in frequency, followed by C-Cl, and then C-Br. The C-F stretching vibration is expected to appear in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally between 600-500 cm⁻¹. The combination of these characteristic bands provides strong evidence for the presence of all three different halogen substituents on the pyrimidine core. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-halogen bonds, which may be weak in the IR spectrum. mdpi.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Pyrimidine Ring Stretching | 1600 - 1300 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| Pyrimidine Ring Breathing | ~1000 | Raman |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| C-Br Stretch | 600 - 500 | IR, Raman |

| Ring Bending/Deformation | < 800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique yields accurate measurements of bond lengths, bond angles, and intermolecular interactions, providing unequivocal structural proof.

While no crystal structure for this compound has been reported in the public domain, analysis of closely related structures can provide valuable insights. For example, the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine has been determined. In this related molecule, the pyrimidine ring is essentially planar, and the crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming a two-dimensional network. sigmaaldrich.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of the C-Br, C-Cl, and C-F bond lengths and the geometry of the pyrimidine ring. It would also reveal how the molecules pack in the crystal lattice, which is governed by weak intermolecular forces such as halogen bonding (e.g., Br···N, Cl···N) and π-π stacking interactions between the pyrimidine rings. This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. Purity analysis is often conducted using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to improve peak shape. Detection is typically performed using a UV detector, as the pyrimidine ring contains a chromophore that absorbs UV light. By analyzing the area of the main peak relative to the total area of all peaks, the purity of the sample can be accurately determined, with many commercial suppliers specifying purity as >95% by HPLC.

| Parameter | Typical Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method for this compound would allow for rapid purity checks and high-throughput screening of reaction conditions. The increased peak capacity of UPLC is also advantageous for resolving the main compound from closely related impurities.

| Parameter | Typical Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 98% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV (Photodiode Array) at 254 nm |

| Column Temp. | 40 °C |

Computational and Theoretical Chemistry Studies on 4 Bromo 2 Chloro 5 Fluoropyrimidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the geometry, electronic properties, and reactivity of molecules. For a polysubstituted heterocycle like 4-Bromo-2-chloro-5-fluoropyrimidine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to solve the electronic Schrödinger equation and derive key molecular properties.

A primary goal of quantum chemical calculations is to elucidate the electronic landscape of a molecule. This includes mapping the distribution of electrons and identifying the key orbitals involved in chemical reactions.

Electronic Structure and Charge Distribution: Calculations would reveal the distribution of electron density and the partial atomic charges on each atom. In this compound, the electronegative nitrogen, fluorine, and chlorine atoms are expected to draw electron density, resulting in partial negative charges, while the carbon atoms of the pyrimidine (B1678525) ring would carry partial positive charges. This charge distribution is critical for understanding intermolecular interactions and identifying sites susceptible to electrostatic-driven reactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify these charges.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is expected to be located primarily on the pyrimidine ring and the bromine atom, while the LUMO would be distributed across the electron-deficient ring system.

Table 1: Exemplary Calculated Electronic Properties for this compound

| Parameter | Exemplary Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical stability and reactivity. |

Quantum chemistry is highly effective at predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹³C and ¹H chemical shifts. epstem.net These theoretical values, when compared to experimental data, can confirm the correct assignment of signals to specific atoms in the molecule.

Vibrational (IR & Raman) Spectroscopy: Calculations of vibrational frequencies can predict the infrared and Raman spectra. This allows for the assignment of specific absorption bands to the stretching and bending modes of the molecule's functional groups, such as C-F, C-Cl, C-Br, and C=N vibrations.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Analysis Type | Parameter | Predicted Value | Description |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | C2: 158 ppm, C4: 145 ppm, C5: 140 ppm, C6: 155 ppm | Prediction of carbon atom environments. |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1550 cm⁻¹ | Corresponds to C=N stretching in the pyrimidine ring. |

The pyrimidine ring is an aromatic system, and its stability is influenced by its substituents. Computational methods can quantify this aromaticity.

Aromaticity Indices: Metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are calculated to assess the degree of aromatic character. A negative NICS value at the center of the ring typically indicates aromaticity. The HOMA index evaluates aromaticity based on the uniformity of bond lengths around the ring. The electron-withdrawing halogen substituents are expected to reduce the electron density within the pyrimidine ring, thereby influencing its aromatic character compared to unsubstituted pyrimidine.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, particularly in solution. semanticscholar.org MD simulations model the movement of atoms and molecules over time, governed by a force field.

Conformational Analysis: For a planar molecule like this, conformational analysis is straightforward. However, MD can reveal subtle out-of-plane vibrations and interactions with neighboring molecules.

Solvent Effects: MD simulations are invaluable for understanding how a solvent influences the molecule's properties. By simulating the compound in a box of explicit solvent molecules (e.g., water, DMSO), one can observe the formation of solvation shells and calculate the solvation free energy. This is crucial for predicting solubility and understanding reaction mechanisms in solution, as the solvent can stabilize transition states and intermediates differently.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational models can predict how a molecule will behave in a chemical reaction, identifying the most likely sites for attack. Pyrimidine and its derivatives are known to be π-electron deficient, which generally facilitates nucleophilic aromatic substitution. ossila.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Red regions (negative potential) indicate areas rich in electrons and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and prone to nucleophilic attack. For this compound, the most positive potentials would likely be found on the carbon atoms at positions 2, 4, and 6, making them the primary sites for nucleophilic substitution.

Fukui Functions: These are reactivity indicators derived from DFT that identify the most reactive sites in a molecule. The Fukui function f⁻(r) predicts sites for electrophilic attack, while f⁺(r) predicts sites for nucleophilic attack. For this compound, the f⁺(r) function would be expected to have high values at the carbon atoms bonded to the halogen atoms, confirming their susceptibility to nucleophiles. Due to the presence of three different halogens, these models can also help predict the selectivity of substitution, indicating which halogen is the most likely leaving group in a nucleophilic aromatic substitution (SₙAr) reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Prediction of Regioselectivity and Stereoselectivity

The pyrimidine core, substituted with three different halogen atoms, presents a complex case for predicting the outcomes of chemical reactions, particularly nucleophilic aromatic substitution (SNAr). Computational chemistry provides a robust framework for dissecting the factors that govern regioselectivity in such reactions.

Quantum mechanics (QM) calculations are at the forefront of predicting the most likely site of nucleophilic attack. By calculating the distribution of electron density and the energies of molecular orbitals, researchers can identify the most electrophilic centers in the molecule. For this compound, the carbon atoms attached to the halogen atoms are the primary sites for substitution.

One common approach involves the analysis of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region of the molecule most likely to accept electrons from an incoming nucleophile. A higher LUMO coefficient on a particular carbon atom suggests that it is a more favorable site for attack. In the case of di- and tri-substituted pyrimidines, the relative sizes of the LUMO lobes at the carbon atoms bonded to the leaving groups can offer a first-pass prediction of regioselectivity. For instance, in related 2,4-dichloropyrimidine (B19661) systems, the regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring, a phenomenon that can be rationalized through QM analysis of the LUMO and LUMO+1 orbitals. wuxiapptec.com

To provide a more quantitative prediction, computational chemists often model the entire reaction pathway for nucleophilic substitution at each possible position. This involves calculating the energies of the reactants, the Meisenheimer intermediate (the complex formed upon nucleophilic attack), and the products. The activation energy for the formation of the Meisenheimer complex is a key determinant of the reaction rate. A lower activation energy for substitution at one position compared to another indicates a kinetically favored pathway, thus predicting the major regioisomer.

A hypothetical reaction energy profile for the SNAr reaction of this compound with a generic nucleophile (Nu-) is presented in Table 1. The data illustrates how computational methods can be used to predict the favored reaction site.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | Cl | 18.5 | |

| C4 | Br | 15.2 | Yes |

| C5 | F | 25.1 |

Note: The values in this table are illustrative and represent a plausible outcome based on the principles of SNAr on halogenated pyrimidines. The actual values would depend on the specific nucleophile and the level of theory used for the calculation.

Stereoselectivity is less of a concern for direct substitution on the aromatic pyrimidine ring itself. However, should the substituents or the incoming nucleophile possess chiral centers, computational methods such as molecular docking and conformational analysis can be employed to predict the favored stereoisomer of the product.

In Silico Approaches for Theoretical Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR approaches for this compound and its derivatives can accelerate the identification of potent and selective modulators of biological targets.

The starting point for in silico SAR is often the generation of a virtual library of derivatives of the lead compound, in this case, this compound. These derivatives can be created by systematically modifying the substituents at the 2, 4, and 5 positions of the pyrimidine ring.

Once a virtual library is established, a variety of molecular descriptors can be calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges, and molecular electrostatic potential (MEP) maps.

Steric properties: Molecular weight, volume, and surface area.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological indices: Descriptors that encode information about the connectivity of atoms in the molecule.

These descriptors can then be used in quantitative structure-activity relationship (QSAR) models. A QSAR model is a mathematical equation that relates the molecular descriptors of a set of compounds to their biological activity. By training a QSAR model on a set of known active and inactive compounds, it can be used to predict the activity of new, untested derivatives from the virtual library.

Virtual screening is another powerful technique that can be used to identify promising drug candidates from a large library of compounds. In a typical virtual screening workflow, the three-dimensional structures of the compounds are docked into the binding site of a biological target, such as an enzyme or a receptor. The docking program calculates a score that reflects the predicted binding affinity of the compound for the target. Compounds with high docking scores are then prioritized for synthesis and experimental testing. For pyrimidine-based inhibitors, this approach has been successfully used to design novel compounds targeting enzymes like thymidylate synthase. researchgate.net

Computational chemistry can also guide the design of derivatives of this compound with improved synthetic utility. For example, by calculating the bond dissociation energies of the carbon-halogen bonds, chemists can predict the relative reactivity of each position towards different types of reactions. This information is crucial for planning selective functionalization strategies.

For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. Computational studies can quantify this difference in reactivity, allowing for the selective coupling of a substituent at the 4-position while leaving the 2-chloro group intact for subsequent transformations. This "orthogonality" in reactivity is highly desirable in complex molecule synthesis.

Table 2 presents a hypothetical comparison of calculated bond dissociation energies for the carbon-halogen bonds in this compound, illustrating how this data can inform synthetic planning.

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDE) for this compound

| Bond | Calculated BDE (kcal/mol) | Predicted Reactivity in Cross-Coupling |

| C4-Br | 75 | Highest |

| C2-Cl | 85 | Intermediate |

| C5-F | 110 | Lowest |

Note: These values are illustrative and intended to demonstrate the application of computational methods in predicting chemical reactivity for synthetic design.

Retrosynthetic Analysis and Pathway Design Using Computational Tools

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. Computational tools are increasingly being used to automate and enhance this process.

For a molecule like this compound, a computational retrosynthesis program would identify key bond disconnections based on known chemical reactions and the principles of organic synthesis. The program could suggest several possible synthetic routes, each with a series of reaction steps.

These programs often incorporate databases of chemical reactions and algorithms that can predict the feasibility and potential yield of each step. For example, the software might recognize the pyrimidine core and suggest a cyclization reaction, such as the Biginelli reaction or a similar condensation, as a key step in its formation. core.ac.uk

Furthermore, computational tools can assist in optimizing the reaction conditions for each step of the synthesis. By modeling the reaction mechanism and the influence of different catalysts, solvents, and temperatures, chemists can identify the optimal conditions for maximizing the yield and minimizing the formation of byproducts. This computational approach to pathway design can significantly reduce the amount of time and resources required to develop a robust and efficient synthesis of this compound and its derivatives.

Q & A

Q. Basic (Characterization)

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) resolve substituent positions and confirm regioselectivity .

- X-ray crystallography : Determines molecular geometry, planarity, and hydrogen-bonding networks (e.g., r.m.s. deviation <0.1 Å for pyrimidine rings) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic (Safety)

- Protective equipment : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Store at -20°C long-term in airtight containers to prevent decomposition .

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced (Mechanistic Analysis)

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify reactive sites (e.g., C-Br vs. C-Cl bonds) .

- Molecular docking : Model interactions with transition-metal catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

What strategies resolve contradictions in reported physical properties (e.g., melting point) of this compound?

Q. Advanced (Data Validation)

- Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points (e.g., 78–80°C vs. conflicting reports) .

- Batch comparison : Analyze multiple synthesis batches via LC-MS to detect impurities affecting thermal stability .

- Literature cross-check : Compare crystallographic data (e.g., unit cell parameters) with databases like Cambridge Structural Database .

How does the crystal packing of this compound influence its stability and reactivity?

Q. Advanced (Crystallography)

- Hydrogen-bonding networks : Intermolecular N–H···N bonds form 2D supramolecular layers, enhancing thermal stability .

- Planarity effects : Coplanar halogens (Br, Cl) and heteroatoms reduce steric hindrance, favoring nucleophilic substitution .

- Crystal defects : Characterize via powder XRD to correlate defects with solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.